molecular formula C9H11NO2Se B1609674 SE-Phenyl-L-selenocysteine CAS No. 71128-82-0

SE-Phenyl-L-selenocysteine

Cat. No. B1609674
CAS RN: 71128-82-0
M. Wt: 244.16 g/mol
InChI Key: PFLVUZBNZZOUSS-QMMMGPOBSA-N
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Description

SE-Phenyl-L-selenocysteine , also known as ®-2-Amino-3-(phenylseleno)propionic acid , is a compound with the following properties:




Synthesis Analysis

The synthesis of SE-Phenyl-L-selenocysteine involves enzymatic processes that yield the desired stereoisomer. The exact details of the synthesis pathway would require further investigation from relevant scientific literature.



Molecular Structure Analysis

SE-Phenyl-L-selenocysteine has the following molecular structure:



  • SMILES String : N [C@@H] (C [Se]c1ccccc1)C (O)=O



Chemical Reactions Analysis

The chemical reactivity of SE-Phenyl-L-selenocysteine depends on its functional groups. Further studies are needed to explore its behavior in various reaction conditions.



Physical And Chemical Properties Analysis


  • Storage Temperature : 2-8°C

  • Solubility : Information on solubility in different solvents would be valuable.

  • Other Properties : Further characterization of its physical and chemical properties is essential for a comprehensive understanding.


Scientific Research Applications

Synthetic Chemistry

  • Peptide Synthesis : SE-Phenyl-L-selenocysteine derivatives like Fmoc-3-methyl-Se-phenylselenocysteine (FmocMeSec(Ph)) are utilized in solid-phase peptide synthesis (SPPS). These derivatives enable the introduction of specific residues into peptide chains through oxidative elimination, facilitating the synthesis of complex peptides (Zhu et al., 2003).

Biological and Medicinal Applications

  • Selenium Phytoremediation : Research has shown that overexpressing selenocysteine methyltransferase, a gene encoding a protein that metabolizes selenocysteine, can enhance selenium phytoremediation in plants. This is particularly effective in enhancing the plant's ability to tolerate and accumulate selenium, crucial for environmental cleanup (Leduc et al., 2006).

  • Kidney-Selective Prodrugs : SE-Phenyl-L-selenocysteine derivatives have been studied as potential kidney-selective prodrugs. These derivatives can be activated by renal enzymes to form selenium-containing chemoprotectants or antitumor agents, highlighting their potential in targeted therapy (Andreadou et al., 1996).

  • Selenoproteins Synthesis : The synthesis and semisynthesis of selenopeptides and selenoproteins involve SE-Phenyl-L-selenocysteine. These processes are crucial for modifying protein folding, stability, and reactivity, which are important in protein engineering (Liu et al., 2018).

  • Proteomics Research : Research has identified the importance of selenocysteine in proteomics. A study showed that altering search parameters in proteomics data analysis led to the identification of selenocysteine-containing peptides, demonstrating its significance in protein studies (Fenyö & Beavis, 2016).

  • Metabolic Syndrome Studies : Disruption of selenocysteine lyase-mediated selenium recycling in mice leads to metabolic syndrome, highlighting the role of selenocysteine metabolism in metabolic health (Seale et al., 2012).

  • Fluorescent Probes for Biological Studies : SE-Phenyl-L-selenocysteine derivatives are used in the design of fluorescent probes for the selective recognition of selenocysteine. This aids in studying the biological roles of selenocysteine and selenoproteins in vivo (Zhang et al., 2015).

Safety And Hazards


  • Safety : As with any compound containing selenium, precautions should be taken during handling and storage.

  • Hazards : Specific hazards associated with SE-Phenyl-L-selenocysteine would require a thorough risk assessment based on available data.


Future Directions

Research avenues for SE-Phenyl-L-selenocysteine include:



  • Biological Activity : Investigate its potential as an antioxidant, enzyme modulator, or therapeutic agent.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

  • Toxicology : Assess its safety profile and potential adverse effects.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.


properties

IUPAC Name

(2R)-2-amino-3-phenylselanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLVUZBNZZOUSS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431490
Record name (2R)-2-amino-3-phenylselanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SE-Phenyl-L-selenocysteine

CAS RN

71128-82-0
Record name (2R)-2-amino-3-phenylselanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Se-Phenyl-L-selenocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
M Rooseboom, NPE Vermeulen, F Durgut… - Chemical research in …, 2002 - ACS Publications
… shown previously for Se-phenyl-l-selenocysteine. The rate of β-… Te-Phenyl-l-tellurocysteine and Se-phenyl-l-selenocysteine … isoenzymes followed by Se-phenyl-l-selenocysteine, while S-…
Number of citations: 60 pubs.acs.org
I Andreadou, WMPB Menge… - Journal of medicinal …, 1996 - ACS Publications
… For one representative compound, Se-phenyl-l-selenocysteine, the stoichiometry of formation of selenol and pyruvic acid was quantified. Upon incubation of Se-phenyl-l-selenocysteine …
Number of citations: 154 pubs.acs.org
I Andreadou, B van de Wate, JNM Commandeur… - Toxicology and applied …, 1996 - Elsevier
Recently, Se-substituted selenocysteine conjugates were proposedas potential prodrugs to targct biologically active selenol compounds to tissues containing high activities of cysteine …
Number of citations: 35 www.sciencedirect.com
M Rooseboom, NPE Vermeulen… - Methods in …, 2002 - Elsevier
… For oxidative deamination, this order is Se-allyl-L-selenocysteine < Se-phenyl-L-selenocysteine < Se-methyl-L-selenocysteine < Se-benzyl-L-selenocysteine. Pyruvate formation was …
Number of citations: 3 www.sciencedirect.com
M Rooseboom, NPE Vermeulen… - Chemical research in …, 2001 - ACS Publications
… Activity profiles of β-elimination and oxidative deamination were determined by incubating fractions with Se-phenyl-l-selenocysteine. In case of β-elimination assessment, 10 μL of FPLC-…
Number of citations: 35 pubs.acs.org
J Venhorst, M Rooseboom, NPE Vermeulen… - Xenobiotica, 2003 - Taylor & Francis
… For Se-phenyl-lselenocysteine, however, significant increases in P450 inhibition were … Bioactivation of Se-phenyl-l-selenocysteine significantly affected the inhibition of all seven P450s (…
Number of citations: 14 www.tandfonline.com
JNM Commandeur, I Andreadou, M Rooseboom… - … of Pharmacology and …, 2000 - ASPET
… Se-phenyl-l-selenocysteine also is a very good substrate for … The specific activity of Se-phenyl-l-selenocysteine at 0.5 mM … at the phenyl ring of Se-phenyl-l-selenocysteine results in a …
Number of citations: 76 jpet.aspetjournals.org
M Rooseboom, NPE Vermeulen, I Andreadou… - … of Pharmacology and …, 2000 - ASPET
… For human cytosol, the protein dependence of β-elimination was tested between 1 and 8.5 mg/ml using 0.50 mM Se-phenyl-l-selenocysteine (5) and a 20-min incubation time. …
Number of citations: 41 jpet.aspetjournals.org
M Rooseboom, NPE Vermeulen, EJ Groot… - Chemico-biological …, 2002 - Elsevier
… Our results show that Se-phenyl-l-selenocysteine (6) was a better substrate for human hepatic cytosolic β-lyase(s) than the alkyl-substituted SeCys-conjugates tested (1 and 5). …
Number of citations: 26 www.sciencedirect.com
H Xiao, KL Parkin - Nutrition and cancer, 2006 - Taylor & Francis
… It was shown that SeCys conjugates, such as Se-methyl-Lselenocysteine and Se-phenyl-L-selenocysteine, were better substrates for rat renal cytosolic β-lyases than their sulfur analogs…
Number of citations: 70 www.tandfonline.com

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